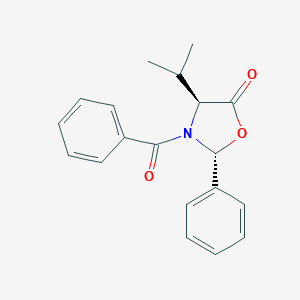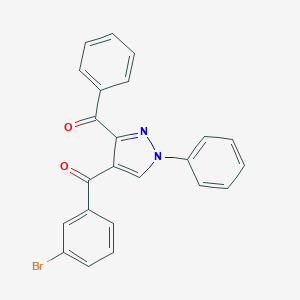
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a benzoyl group, a phenyl group, and a propan-2-yl group attached to an oxazolidinone ring, making it a versatile intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In organic synthesis, 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is used as a chiral auxiliary to induce stereoselectivity in various reactions. It is also employed as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of enzyme inhibitors. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Uniqueness
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups. These structural features contribute to its versatility in various chemical reactions and its potential applications in different fields. The compound’s ability to act as a chiral auxiliary and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,4S)-3-benzoyl-2-phenyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-13(2)16-19(22)23-18(15-11-7-4-8-12-15)20(16)17(21)14-9-5-3-6-10-14/h3-13,16,18H,1-2H3/t16-,18+/m0/s1 |
InChI Key |
CBMVKEBEKIEDBP-FUHWJXTLSA-N |
SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(benzimidazol-2-ylidene)-3-imino-2-(3-methylphenyl)-1H-pyridazin-6-yl]-(furan-2-yl)methanone](/img/structure/B344356.png)
![1-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1-(3-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344358.png)

![4-(3-bromophenyl)-2-(2-chlorophenyl)-7-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B344360.png)
![1-[4-(3-bromobenzoyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344365.png)
![1-[4-(3-bromobenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone](/img/structure/B344366.png)
![3-(4-[1,1'-biphenyl]-4-yl-7-methyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl methyl ether](/img/structure/B344368.png)
![2-(4-Methoxyphenyl)-7-methyl-4-(4-phenylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B344369.png)
![1-[4-benzoyl-1-(4-bromophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344370.png)
![2-(3-Bromophenyl)-7-methyl-4-naphthalen-1-ylpyrazolo[3,4-d]pyridazine](/img/structure/B344371.png)
![1-[1-(4-bromophenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344372.png)
![1-[1-(4-bromophenyl)-4-(1-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344373.png)
![1-[1-(3-Bromophenyl)-4-(4-chlorobenzoyl)pyrazol-3-yl]ethanone](/img/structure/B344376.png)
![7-(4-Bromophenyl)-3-[(4-chlorophenyl)diazenyl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B344378.png)
